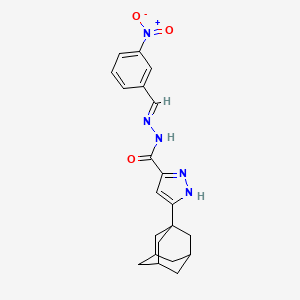
(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate” is a chemical compound . It is also known as "Benzenesulfonic acid, 2,4,6-trimethyl-, 2,6-dimethylphenyl ester" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate was achieved using previously developed synthetic methods . Another study reported the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) by slow solvent evaporation technique using methanol as a solvent .Molecular Structure Analysis
The molecular formula of “(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate” is C17H20O3S . The molecular weight is 304.4 .Physical And Chemical Properties Analysis
The predicted boiling point of “(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate” is 444.2±45.0 °C . The predicted density is 1.150±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis and Structural Analysis : The creation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid has been documented. These compounds were structurally characterized using X-ray single crystal diffraction, showcasing their molecular crystal organization facilitated by hydrogen bonds (Rublova et al., 2017).
Optical Materials and Polymers
Second-Order Nonlinear Optical Materials : Research on 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, including p-toluenesulfonate, has highlighted their potential as excellent second-order nonlinear optical (NLO) materials. Variations in anionic components have been explored to identify compounds with both significant NLO properties and ease of crystal growth (Ogawa et al., 2008).
Vapour-phase Polymerization : The use of iron(III) 2,4,6-trimethylbenzenesulfonate for the vapour phase polymerization of pyrrole and 3,4-ethylenedioxythiophene has been developed. This method produces highly conductive polypyrrole and poly(3,4-ethylenedioxythiophene) films, marking a significant advancement in the fabrication of conducting polymers (Subramanian et al., 2009).
Environmental Applications
- Adsorption of Organosulfur Compounds : Microporous coordination polymers have been demonstrated to effectively adsorb large organosulfur compounds, such as benzothiophene and dibenzothiophene, found in fuels. The adsorption capacity is significantly influenced by the size and shape of the pores rather than the surface area or pore volume, offering a promising approach for the removal of challenging sulfur compounds from fuels (Cychosz et al., 2008).
Safety and Hazards
The safety and hazards of similar compounds have been described. For instance, 2-Chloro-2’,6’-dimethylacetanilide, a similar compound, is known to cause severe skin burns and eye damage. It is toxic if swallowed or in contact with skin . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-11-9-14(4)17(15(5)10-11)21(18,19)20-16-12(2)7-6-8-13(16)3/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYCTBCTXZGKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)



![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2841688.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)


![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)
